Tert-butyl 4-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)piperazine-1-carboxylate
Description
Tert-butyl 4-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core modified with a tert-butyl carbamate group and a 5-chloro-6-oxo-1,6-dihydropyridazine moiety.
Properties
IUPAC Name |
tert-butyl 4-(5-chloro-6-oxo-1H-pyridazin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O3/c1-13(2,3)21-12(20)18-6-4-17(5-7-18)9-8-15-16-11(19)10(9)14/h8H,4-7H2,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHQSOFKYXSRJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=O)NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672224 | |
| Record name | tert-Butyl 4-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1062118-80-2 | |
| Record name | tert-Butyl 4-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 4-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)piperazine-1-carboxylate (CAS No. 1062070-07-8) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with a tert-butyl group and a pyridazinone moiety, which is critical for its biological activity. The molecular formula is with a molecular weight of approximately 390.86 g/mol.
Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets, including:
- Enzymatic Inhibition : The compound has shown potential as an inhibitor of certain kinases, which are crucial in cell signaling pathways related to cancer and other diseases.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against specific bacterial strains.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
-
In Vitro Studies :
- The compound demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 µM to 30 µM depending on the cell line tested .
- Structure-activity relationship (SAR) studies suggest that the presence of the chloro group enhances its cytotoxicity by increasing lipophilicity and facilitating cellular uptake .
- Mechanism of Action :
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties:
- Bacterial Inhibition : In vitro tests revealed that it exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MIC) were reported in the range of 50–100 µg/mL .
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their antitumor efficacy. One derivative showed an IC50 value of 15 µM against A549 lung cancer cells, significantly outperforming standard chemotherapeutics like cisplatin .
Case Study 2: Antibacterial Activity
A separate investigation focused on the antibacterial effects of the compound against multi-drug resistant strains. Results indicated that the compound inhibited bacterial growth effectively, suggesting its potential as a lead compound for developing new antibiotics .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)piperazine-1-carboxylate is primarily studied for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets relevant to various diseases.
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit antimicrobial properties. Studies have shown that compounds similar to tert-butyl 4-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)piperazine can inhibit the growth of certain bacteria and fungi, making them candidates for antibiotic development .
Anticancer Properties
Some studies have investigated the cytotoxic effects of piperazine derivatives on cancer cell lines. The incorporation of the pyridazinone moiety in this compound may enhance its ability to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .
Neuropharmacology
The piperazine scaffold is known for its activity on neurotransmitter systems. Compounds containing this structure have been explored for their effects on serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.
Potential Antidepressant Effects
Research into similar compounds has indicated that modifications to the piperazine structure can lead to increased affinity for serotonin receptors, potentially offering new avenues for antidepressant drug development .
Synthetic Chemistry
The synthesis of this compound serves as an important example of how complex organic molecules can be constructed using multi-step synthetic routes. This compound can act as a building block for further chemical modifications leading to novel derivatives with enhanced biological activity.
Case Study 1: Antimicrobial Testing
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperazine derivatives and tested their antimicrobial activity against various pathogens. The study found that tert-butyl 4-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)piperazine exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity
A research group focused on the anticancer properties of related piperazine derivatives reported that certain modifications led to increased potency against breast cancer cell lines. The study highlighted the importance of the pyridazinone structure in enhancing cytotoxicity and suggested further exploration of tert-butyl 4-(5-chloro-6-oxo) derivatives for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Piperazine Ring
Benzyl 4-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)piperazine-1-carboxylate (CAS: 952182-38-6)
- Structural Difference : The tert-butyl carbamate is replaced with a benzyl ester.
- This compound is used in intermediate synthesis for drug discovery .
Tert-butyl 4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazine-1-carboxylate (CAS: 1062070-07-8)
- Structural Difference : A phenyl group substitutes the hydrogen at position 1 of the dihydropyridazine ring.
- This derivative is synthesized with 95% purity for targeted biological studies .
Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS: 474330-06-8)
Modifications to the Dihydropyridazine Core
(R)-4-(2-((1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-N-cyclopropylpiperazine-1-sulfonamide
- Structural Difference : A sulfonamide group and pyrrolidine-oxy-pyridine moiety are appended to the piperazine.
- This compound (MW = 496.0 g/mol) is synthesized via Stille coupling and reverse-phase chromatography .
Functional Group Additions on the Piperazine Linker
Tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (Compound 33)
Comparative Data Table
*Calculated based on molecular formula.
Preparation Methods
Key Reaction Components and Conditions:
| Component | Role | Typical Range/Details |
|---|---|---|
| 2-Aminopyridine or analog | Substrate | Molar concentration: 0.05–0.50 mmol/L |
| Piperazine-1-tert-butyl formate | Coupling partner | Molar ratio to aminopyridine: 1:1 to 10:1 |
| Acridine salt photocatalyst | Photocatalyst | Molar ratio to aminopyridine: 0.05–0.50 |
| Oxidant | Reaction facilitator | Peroxide, metal oxide, persulfate, nitroxide, or oxygen |
| Solvent | Reaction medium | Toluene, acetone, ethyl acetate, dichloromethane, etc. |
| Light source | Visible light irradiation | Wavelength: 380–750 nm; Reaction time: ≥10 hours |
Reaction Mechanism and Advantages:
- The acridine salt photocatalyst promotes the condensation of 2-aminopyridine and piperazine-1-tert-butyl formate under visible light in the presence of an oxidant, forming the desired piperazine-carboxylate derivative in one step.
- This method avoids the use of heavy metals and hydrogen gas, reducing environmental and safety hazards.
- The process shortens the synthetic route, reduces byproduct formation, and improves yield (comprehensive yield reported up to 81.8% or higher in related compounds).
- The reaction can be conducted under mild conditions and is cost-effective due to low catalyst loading and simple reagents.
Traditional Metal-Catalyzed Coupling and Hydrogenation
Prior to photocatalytic methods, the synthesis of related piperazine derivatives involved two-step linear processes:
- Metal-catalyzed coupling reaction (e.g., palladium-catalyzed cross-coupling) to form the intermediate.
- Palladium on carbon catalyzed hydrogenation to reduce the intermediate to the desired compound.
These methods, while effective, have drawbacks including:
- Use of heavy metal catalysts, which are costly and environmentally concerning.
- Requirement for hydrogen gas, posing safety risks.
- Longer synthesis routes and higher byproduct formation, lowering overall yield and increasing purification effort.
| Aspect | Photocatalytic Method | Traditional Metal-Catalyzed Method |
|---|---|---|
| Catalyst | Acridine salt (organic photocatalyst) | Palladium or other heavy metals |
| Reaction conditions | Visible light irradiation, mild temperature | Elevated temperature, hydrogen gas atmosphere |
| Reaction steps | One-step condensation | Two-step coupling and hydrogenation |
| Yield | Up to ~81.8% or higher | Generally lower due to byproducts |
| Environmental impact | Low; avoids heavy metals and hazardous gases | Higher; uses heavy metals and hydrogen gas |
| Cost | Lower due to simple reagents and catalyst load | Higher due to expensive catalysts and conditions |
| Safety | Safer; no explosive gases | Risk of hydrogen gas handling |
- The use of acridine salt photocatalysts has been shown to significantly improve reaction efficiency and selectivity due to their strong absorption in the visible range and ability to mediate electron transfer reactions effectively.
- Oxidants such as tert-butyl peroxide, benzoyl peroxide, and hydrogen peroxide facilitate the photocatalytic cycle by regenerating the active catalyst species.
- Solvent choice influences reaction kinetics and product solubility; polar aprotic solvents like N,N-dimethylformamide and dichloromethane are commonly employed.
- Reaction times of 10 hours or more under continuous visible light exposure are typical to ensure complete conversion.
- This synthetic strategy is adaptable and may be optimized for the preparation of tert-butyl 4-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)piperazine-1-carboxylate by appropriate selection of pyridazine precursors and reaction parameters.
The preparation of this compound is best achieved through modern photocatalytic methods employing acridine salt catalysts under visible light irradiation. This approach offers a safer, more environmentally friendly, and cost-effective alternative to traditional metal-catalyzed routes, with improved yields and reduced byproducts. Optimization of reaction conditions such as catalyst loading, oxidant type, solvent, and irradiation time is critical for maximizing efficiency. The photocatalytic strategy represents a significant advancement in the synthesis of this and related heterocyclic piperazine derivatives.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)piperazine-1-carboxylate?
The synthesis typically involves multi-step reactions, such as reductive amination or nucleophilic substitution. For example:
- Step 1 : Reacting 4-(dibenzylamino)cyclohexan-1-one with tert-butyl piperazine-1-carboxylate in dichloromethane (DCM) with HOAc and NaHB(OAc)₃ to form intermediates via reductive amination .
- Step 2 : Deprotection using LiAlH₄ in tetrahydrofuran (THF) to remove the tert-butoxycarbonyl (Boc) group .
- Alternative : Cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts (e.g., Pd(PPh₃)₄) with boronate esters under microwave-assisted conditions . Key considerations include optimizing reaction time (e.g., 12–24 hours) and temperature (60–110°C), followed by purification via silica gel chromatography .
Q. How is the compound characterized to confirm its structural integrity?
Methodological characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton and carbon environments (e.g., tert-butyl group at δ ~1.46 ppm in CDCl₃) .
- Mass Spectrometry (LCMS) : Confirming molecular weight (e.g., ESI [M+H]+ at m/z 372.2) .
- X-ray Crystallography : Single-crystal diffraction to resolve bond lengths/angles (e.g., using SHELX or Mercury software for refinement) .
- Infrared (IR) Spectroscopy : Identifying functional groups like carbonyl (C=O at ~1700 cm⁻¹) .
Q. What safety precautions are necessary when handling this compound?
- Hazard Classification : Acute oral toxicity (Category 4, H302). Use PPE (gloves, lab coat) and work in a fume hood .
- Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste (due to the chlorine substituent) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s conformation?
- Hydrogen Bonding Analysis : Graph-set notation (e.g., R₂²(8) motifs) to identify intermolecular interactions influencing crystal packing .
- Displacement Ellipsoids : Assess anisotropic thermal motion using WinGX or ORTEP to confirm rigidity of the pyridazinone ring .
- Void Analysis : Mercury’s "Materials Module" calculates solvent-accessible voids (e.g., ~5% void volume in P2₁/c space group) . Example: In tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate, weak C–H···O interactions stabilize the diazo group conformation .
Q. What strategies address contradictions in biological activity data for this compound?
- Enzymatic Assays : Validate prolyl-hydroxylase inhibition (IC₅₀) using recombinant HIF-PH enzymes under hypoxic conditions .
- Cell-Based Models : Compare activity in HEK293 vs. HepG2 cells to assess tissue-specific effects .
- SAR Studies : Modify the pyridazinone core (e.g., substituting Cl with Br) to correlate structural changes with potency .
- Meta-Analysis : Cross-reference data from multiple studies (e.g., discrepancies in IC₅₀ values may arise from assay pH or cofactor concentrations) .
Q. How can computational methods predict the compound’s reactivity in novel reactions?
- DFT Calculations : Optimize transition states for nucleophilic substitution at the pyridazinone C6 position (e.g., B3LYP/6-31G* level) .
- Molecular Docking : Simulate binding to HIF-PH active sites (PDB: 5L9B) to prioritize synthetic analogs .
- Solubility Prediction : Use Abraham parameters or COSMO-RS to estimate log S in polar aprotic solvents (e.g., DMSO vs. DMF) .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
